molecular formula C12H23NO2 B12789354 (2R,3R)-3-Nonyloxirane-2-carboxamide CAS No. 123888-99-3

(2R,3R)-3-Nonyloxirane-2-carboxamide

Katalognummer: B12789354
CAS-Nummer: 123888-99-3
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: ZBELYHDTXFXIPO-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-3-Nonyloxirane-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its oxirane (epoxide) ring and a carboxamide group, making it a versatile molecule in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Nonyloxirane-2-carboxamide typically involves the epoxidation of an appropriate alkene precursor followed by the introduction of the carboxamide group. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the alkene. The subsequent step involves the reaction of the epoxide with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-Nonyloxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted oxiranes, diols, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-3-Nonyloxirane-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-Nonyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3R)-2,3-Butanediol: Another chiral compound with an oxirane ring.

    (2S,3S)-2,3-Butanediol: The enantiomer of (2R,3R)-2,3-Butanediol.

    Meso-2,3-Butanediol: A meso compound with similar structural features.

Uniqueness

(2R,3R)-3-Nonyloxirane-2-carboxamide is unique due to its specific chiral configuration and the presence of both an oxirane ring and a carboxamide group

Eigenschaften

CAS-Nummer

123888-99-3

Molekularformel

C12H23NO2

Molekulargewicht

213.32 g/mol

IUPAC-Name

(2S,3S)-3-nonyloxirane-2-carboxamide

InChI

InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H2,13,14)/t10-,11-/m0/s1

InChI-Schlüssel

ZBELYHDTXFXIPO-QWRGUYRKSA-N

Isomerische SMILES

CCCCCCCCC[C@H]1[C@H](O1)C(=O)N

Kanonische SMILES

CCCCCCCCCC1C(O1)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.